Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Phenyl Analog
The target compound (MW 295.4 g/mol) occupies a distinct intermediate molecular weight space compared to the unsubstituted phenyl analog Phenyl(2-phenylmorpholino)methanone (MW 267.3 g/mol, CAS 920136-83-0) . The 3,4-dimethyl substitution increases predicted logP by approximately 1.0–1.5 units relative to the parent phenyl derivative (experimental logP ~1.4) [1], significantly enhancing lipophilicity. This modulation places the compound closer to the optimal lipophilicity range (logP 2–4) for CNS drug candidates, while the absence of H-bond donors (HBD = 0, HBA = 2) maintains compliance with Lipinski's Rule of Five .
| Evidence Dimension | Molecular Weight (g/mol) and Predicted LogP |
|---|---|
| Target Compound Data | MW: 295.4 g/mol; Predicted logP: ~2.5–3.0 (est. by group contribution) |
| Comparator Or Baseline | Phenyl(2-phenylmorpholino)methanone: MW 267.3 g/mol; LogP ~1.4 |
| Quantified Difference | ΔMW = +28.1 g/mol (10.5% increase); ΔlogP ≈ +1.0–1.5 units |
| Conditions | Calculated molecular weight; experimental logP for parent from ChemBase (LogP = 1.15–1.68) [1]; target logP estimated by additive group contributions |
Why This Matters
The differentiated molecular weight and lipophilicity profile directly impact membrane permeability, solubility, and oral bioavailability predictions, guiding medicinal chemists in prioritization during lead optimization campaigns.
- [1] ChemBase. (n.d.). 2-Phenylmorpholine – LogP and Physicochemical Data. CAS 23972-41-0. Retrieved from https://www.chembase.cn View Source
